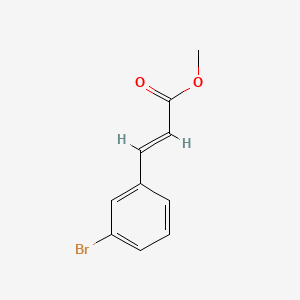

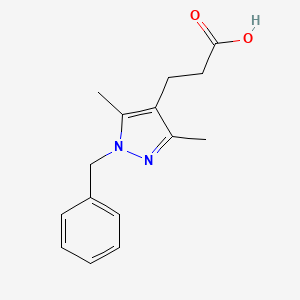

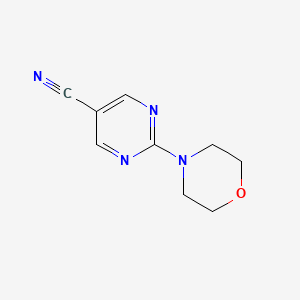

![molecular formula C19H13F3O2 B1332624 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde CAS No. 866133-96-2](/img/structure/B1332624.png)

2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde" is a structurally complex molecule that incorporates a trifluoromethyl group, a benzyl moiety, and a naphthaldehyde core. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of trifluoromethylated naphthoquinones, which are structurally related to the compound , has been achieved through a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes . This method provides a direct access to these compounds under mild reaction conditions and represents the first trans-acyltrifluoromethylation of internal alkynes. Similarly, difluoromethylated naphthoquinones have been synthesized using a copper-catalyzed radical cascade difluoromethylation/cyclization of similar starting materials . These methods could potentially be adapted for the synthesis of "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule . For instance, the structure of a 2-naphthol and acetaldehyde condensation product was revised using this technique, revealing a moderate intramolecular hydrogen bond and a parallel orientation of the naphthyl groups with π-π stacking . These structural insights are crucial for understanding the reactivity and potential interactions of "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde".

Chemical Reactions Analysis

The reactivity of naphthaldehyde derivatives has been explored in various chemical reactions. For example, 2-hydroxy-1-naphthaldehyde has been used as a building block for the development of sensors in supramolecular chemistry and molecular recognition, demonstrating the versatility of the aldehyde group in such compounds . Additionally, 1,7-diynes have been benzannulated to yield unexpected 1-aroyl-2-naphthaldehydes, which were then applied in the synthesis of fused aza-heterocyclic compounds . These studies suggest that "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde" could also participate in a variety of chemical transformations, potentially leading to novel materials or biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthaldehyde derivatives are influenced by their functional groups. The trifluoromethyl group, for instance, is known to impart unique properties such as increased lipophilicity and chemical stability . The presence of a benzyl ether linkage in "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde" could affect its solubility and reactivity, potentially making it a suitable candidate for further functionalization. Moreover, the aldehyde group is a reactive site that can undergo various chemical reactions, including condensations and oxidations, as demonstrated in the synthesis of 3-phenyl-1,2-naphthoquinones from 2-(2-oxo-3-phenylpropyl)benzaldehydes .

科学研究应用

-

Pharmaceutical Chemistry

- The trifluoromethyl group is a common component in many FDA-approved drugs . It’s been found that more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

- The trifluoromethyl group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .

-

Spectroelectrochemical Properties

- The trifluoromethyl group has been used in the synthesis of peripherally tetra-substituted phthalocyanine .

- The electrochemical and spectroelectrochemical investigation of the phthalocyanines carrying trifluoromethyl groups were studied using various electrochemical techniques .

- The complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .

- The electrochemical and in situ UV–Vis spectral change of complexes indicated their applicability in the fields of the electrochemical technologies .

-

Chemical Synthesis

- The trifluoromethyl group is often used in chemical synthesis due to its high electronegativity .

- For example, the reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .

-

Agrochemical Research

-

Material Science

-

Biochemical Research

属性

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methoxy]naphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3O2/c20-19(21,22)15-6-3-4-13(10-15)12-24-18-9-8-14-5-1-2-7-16(14)17(18)11-23/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYBAIFKYHLJAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363333 |

Source

|

| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde | |

CAS RN |

866133-96-2 |

Source

|

| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

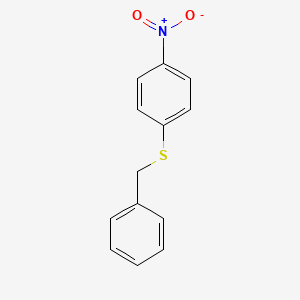

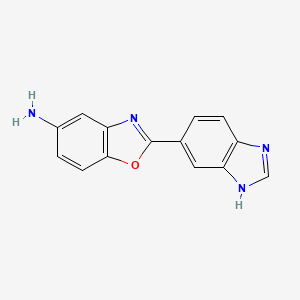

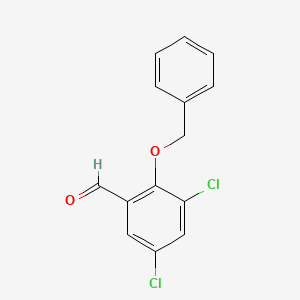

![1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B1332541.png)

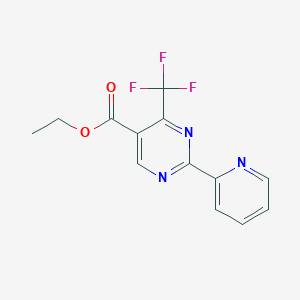

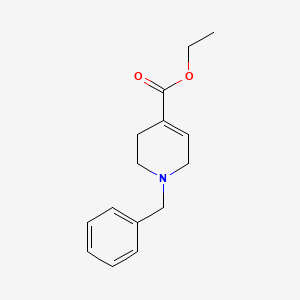

![2-[(1H-benzimidazol-2-ylamino)methyl]phenol](/img/structure/B1332553.png)

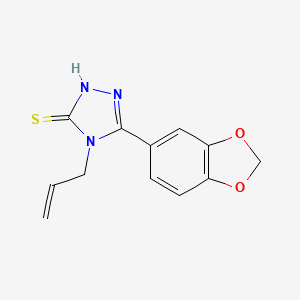

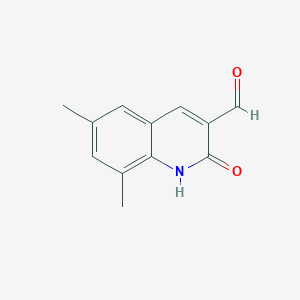

![1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B1332580.png)